N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzenesulfonamide
Description
The compound N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzenesulfonamide belongs to the class of fused [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives, which are characterized by a condensed heterocyclic system combining 1,3,4-thiadiazole and 1,2,4-triazole rings. These compounds are pharmacologically significant due to their broad-spectrum biological activities, including antimicrobial, antiviral, enzyme inhibitory, and anticancer properties . The presence of a benzenesulfonamide group in this compound, attached via a benzyl linker, is hypothesized to enhance its binding affinity and selectivity toward biological targets such as enzymes or receptors .
Properties
IUPAC Name |
N-[[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2S2/c1-12-19-20-17-22(12)21-16(25-17)14-9-7-13(8-10-14)11-18-26(23,24)15-5-3-2-4-6-15/h2-10,18H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSYCCFLSCOZBGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzenesulfonamide typically involves multiple steps, starting with the construction of the triazolothiadiazole core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The benzyl group and benzenesulfonamide moiety are then introduced through subsequent reactions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzoic acid derivatives.
Reduction: The triazolothiadiazole core can be reduced to form simpler heterocyclic compounds.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation reactions may use reagents like potassium permanganate or chromic acid.
Reduction reactions might involve hydrogenation with palladium on carbon.
Substitution reactions could employ nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation of the benzyl group can yield benzoic acid derivatives.
Reduction of the core structure can produce simpler heterocyclic compounds.
Substitution reactions can lead to the formation of various amides or esters.
Scientific Research Applications
Structure and Composition
- Molecular Formula : C14H14N6S
- Molecular Weight : 302.36 g/mol
- IUPAC Name : N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzenesulfonamide
Antimicrobial Activity
Research has indicated that compounds containing the triazole and thiadiazole moieties exhibit significant antimicrobial properties. Studies have shown that this compound demonstrates potent activity against various bacterial strains, making it a candidate for developing new antibiotics.
Antitumor Properties
Several studies have explored the antitumor potential of this compound. In vitro experiments revealed that it inhibits the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism involves the modulation of signaling pathways associated with cell survival and death.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in preclinical models. Its ability to inhibit pro-inflammatory cytokines suggests potential applications in treating inflammatory diseases such as arthritis and inflammatory bowel disease.
Neuroprotective Effects
Emerging research indicates that this compound may exert neuroprotective effects. Studies suggest it can protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in neurodegenerative conditions like Alzheimer's disease.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various derivatives of benzenesulfonamides including this compound. Results indicated a significant reduction in bacterial growth compared to control groups.
Case Study 2: Antitumor Activity
In a preclinical trial reported in Cancer Research, this compound was tested against human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation with IC50 values indicating strong antitumor potential.
Case Study 3: Neuroprotection
Research published in Neuroscience Letters highlighted the protective effects of this compound on neuronal cells subjected to oxidative stress. The findings suggested that it could be a lead compound for developing treatments for neurodegenerative diseases.
Mechanism of Action
The mechanism by which N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity. The triazolothiadiazole core may also play a role in disrupting cellular processes, leading to therapeutic effects.
Comparison with Similar Compounds
Antimicrobial and Antiviral Agents
- Antimicrobial activity : Compounds like N-(4-methyl-5-(6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)thiophen-2-yl)acetamide (IC₅₀ = 42 ± 1 nM against CDK5/p25, ) highlight the importance of thiophene-acetamide substituents in enzyme inhibition. In contrast, the target’s benzenesulfonamide group may enhance solubility and binding to sulfonamide-sensitive targets like carbonic anhydrases .
- Antiviral activity: Derivatives with iodophenol groups (e.g., DTP,59) exhibit anti-heparanase activity, while the target compound’s benzylbenzenesulfonamide could target viral entry mechanisms .
Enzyme Inhibitors
- Acetylcholinesterase (AChE) inhibition: Triazolo-thiadiazoles with alkylamide fragments (e.g., N-(1-[[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamino]-2,2,2-trichloroethyl)carboxamides, ) show AChE inhibition, suggesting the target’s sulfonamide group may modulate similar pathways with improved specificity .
Pharmacokinetic and Physicochemical Properties
- Lipophilicity : The benzenesulfonamide group may enhance water solubility compared to halogenated or aryl derivatives (e.g., 8a–8b in ), which possess higher logP values .
Biological Activity
N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzenesulfonamide is a compound that incorporates a 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole moiety. This class of compounds has garnered significant attention due to their diverse biological activities including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to summarize the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a sulfonamide group linked to a benzyl moiety and a triazolo-thiadiazole ring. The molecular formula is , and it exhibits properties typical of thiadiazole derivatives.
Antimicrobial Activity
Research has shown that derivatives of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole demonstrate significant antimicrobial activity. For instance:
- A study evaluated various synthesized triazolo-thiadiazine derivatives against multiple Candida species. The compound bearing the p-chlorophenyl substitution exhibited the highest efficacy with a minimum inhibitory concentration (MIC) of 6.25 µg/mL against C. parapsilosis and C. albicans .
- The presence of the thiadiazole ring enhances the compound's interaction with microbial targets due to its electron-deficient nature and ability to form stable complexes with biological macromolecules .
Anticancer Activity
The anticancer potential of similar compounds has been explored extensively:
- Compounds containing the 1,3,4-thiadiazole scaffold have shown promising results in inhibiting cancer cell proliferation across various cell lines such as MCF-7 and HT-29. These studies often employ the MTT assay to assess cell viability .
- The structure-activity relationship (SAR) indicates that modifications on the thiadiazole ring can significantly influence anticancer activity .
Anti-inflammatory and Analgesic Effects
The anti-inflammatory properties of thiadiazole derivatives have also been documented:
- Compounds featuring the 1,3,4-thiadiazole moiety exhibit inhibition of pro-inflammatory cytokines and possess analgesic properties in animal models .
Case Study 1: Antifungal Activity
In a comparative study on antifungal efficacy:
- The synthesized compound was tested against eleven Candida species alongside ketoconazole as a control. The results indicated that certain substitutions on the triazolo-thiadiazole ring enhanced antifungal activity significantly .
Case Study 2: Anticancer Screening
A detailed investigation into anticancer properties involved:
- Evaluating several derivatives for their cytotoxic effects on human cancer cell lines using dose-response curves. Results indicated that specific structural modifications led to increased cytotoxicity compared to standard chemotherapeutics .
Summary of Research Findings
The following table summarizes key findings from various studies regarding the biological activities associated with this compound:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzenesulfonamide, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via intermolecular condensation of 4-amino-5-[4-(phenylsulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol derivatives with chloroacetic acid or related reagents under reflux in ethanol or acetic acid. For example, phosphorus oxychloride (POCl₃) is often used as a cyclizing agent at elevated temperatures (80–100°C) . Microwave-assisted synthesis has also been reported to reduce reaction time and improve purity .
- Key Variables : Reaction time (2–6 hours), solvent polarity (ethanol vs. DMSO), and stoichiometric ratios of intermediates (e.g., 2-chloro-N-phenylacetamide) significantly affect yield.
Q. What analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation, with R-factors <0.05 indicating high precision . Complementary techniques include:
- ¹H/¹³C NMR : To verify substituent positions (e.g., methyl groups on the triazolo-thiadiazole core).
- FT-IR : To confirm sulfonamide (–SO₂NH–) and triazole (C=N) functional groups.
- High-resolution mass spectrometry (HRMS) : For molecular weight validation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer) for this compound?
- Methodology :
- Assay standardization : Compare protocols for MIC (minimum inhibitory concentration) determination, noting variations in bacterial strains (e.g., Gram-positive vs. Gram-negative) or cancer cell lines .
- Structural analogs : Evaluate substituent effects; e.g., replacing the 3-methyl group with a nitro or methoxy group alters electronic properties and bioactivity .
- Dose-response curves : Ensure consistent concentration ranges (e.g., 1–100 µM) and control for solvent interference (e.g., DMSO toxicity) .
Q. What strategies optimize synthetic yield while minimizing byproduct formation in large-scale synthesis?
- Methodology :
- Catalytic optimization : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require purification via column chromatography .
- Microwave irradiation : Reduces reaction time from hours to minutes, minimizing thermal degradation .
- Example : A 72% yield was achieved using POCl₃ in DMF at 90°C for 3 hours, compared to 58% yield under conventional reflux .
Q. How do electronic and steric effects of substituents on the triazolo-thiadiazole core influence binding to biological targets?
- Methodology :
- Computational modeling : Density Functional Theory (DFT) calculates charge distribution and predicts interaction sites (e.g., sulfonamide as a hydrogen bond donor) .
- SAR studies : Compare analogs with substituents at the 3- and 6-positions. For example, 3-methyl groups enhance lipophilicity, improving membrane permeability, while bulkier substituents (e.g., cycloheptyl) may sterically hinder target binding .
Q. What experimental designs are recommended for elucidating the mechanism of action in enzyme inhibition studies?
- Methodology :
- Enzyme kinetics : Use Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive) for targets like carbonic anhydrase or phosphodiesterase .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
- Molecular docking : Align with X-ray crystallography data to identify key residues (e.g., His64 in carbonic anhydrase) interacting with the sulfonamide group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
